1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity Differentiation Drives Permeability and PK Profile Selection
The 1,2,4-oxadiazole core of the target compound confers higher lipophilicity (measured XLogP3-AA = 1.2) relative to matched 1,3,4-oxadiazole pairs, which systematically show approximately one order of magnitude lower log D values (up to ~1.2 log units difference) [1][2]. This difference is not compound-specific but arises from the intrinsically different charge distributions and dipole moments of the two regioisomers. The higher lipophilicity of the 1,2,4-oxadiazole isomer typically translates to enhanced membrane permeability but may also carry increased hERG inhibition risk and reduced aqueous solubility compared to the 1,3,4-isomer [1].
| Evidence Dimension | Lipophilicity (logP/logD) – regioisomer comparison |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (1,2,4-oxadiazole regioisomer) |
| Comparator Or Baseline | Matched 1,3,4-oxadiazole pairs: approximately 1 order of magnitude lower log D (reduction of up to ~1.2 log units) |
| Quantified Difference | ~1.2 log units higher lipophilicity for 1,2,4-oxadiazole vs. matched 1,3,4-oxadiazole |
| Conditions | AstraZeneca compound collection systematic matched-pair analysis across ~100 compound pairs [1]; target compound XLogP3-AA computed by PubChem [2] |
Why This Matters
When selecting a probe or lead compound requiring blood-brain barrier penetration or intracellular target access, the higher intrinsic lipophilicity of the 1,2,4-oxadiazole regioisomer may be advantageous; conversely, if aqueous solubility and reduced hERG risk are paramount, a 1,3,4-oxadiazole analog would be favored.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] PubChem Compound Summary for CID 49722191. XLogP3-AA computed property. https://pubchem.ncbi.nlm.nih.gov/compound/1235141-79-3 (accessed 2026-04-29). View Source
